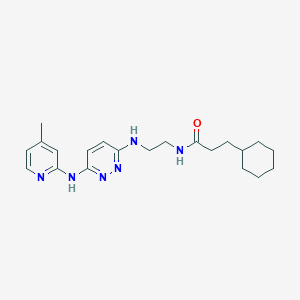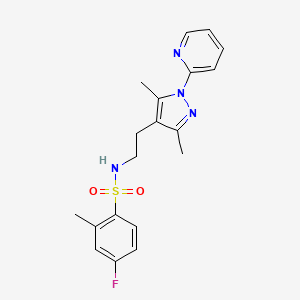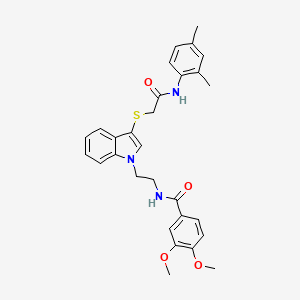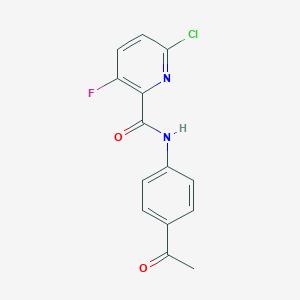![molecular formula C23H24N4O3S B3006366 N-[(2-methoxyphenyl)methyl]-2-[[2-oxidanylidene-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]ethanamide CAS No. 899747-03-6](/img/structure/B3006366.png)
N-[(2-methoxyphenyl)methyl]-2-[[2-oxidanylidene-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfanilamide derivatives has been explored through substitution reactions involving pyrimidine derivatives with methoxyl groups and sodium amide in liquid ammonia. The study detailed the production of various substituted pyrimidines, such as 2-amino-4-methoxy-6pyrimidinethiol and 2-amino-4-methoxypyrimidine, among others. These reactions yielded different percentages of the desired products, indicating the efficiency of the substitution process. Furthermore, the condensation of one of the synthesized compounds with N-acetylsulfanilylchloride followed by hydrolysis resulted in the creation of a compound that showed promise as a superior sulfa drug .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized by the presence of pyrimidine and sulfanilamide moieties. The pyrimidine ring is a crucial structural component that allows for further functionalization and substitution, which is essential for the biological activity of these compounds. The presence of methoxyl groups and the potential for various substitutions at different positions on the pyrimidine ring provide a platform for creating a diverse range of derivatives with potential pharmacological applications .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are substitution reactions that are facilitated by the use of sodium amide in liquid ammonia. This method appears to be effective for introducing amino groups into the pyrimidine ring, which is a key step in the synthesis of sulfanilamide derivatives. The reactions are selective and yield various amino-substituted pyrimidines, which can then undergo further chemical transformations, such as condensation reactions, to produce the final sulfanilamide compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized sulfanilamide derivatives are not explicitly detailed in the provided data. However, the presence of methoxyl and amino groups in the molecular structure suggests that these compounds would exhibit certain characteristic properties such as solubility in polar solvents, potential for hydrogen bonding, and reactivity towards electrophiles. The synthesized compounds' potential as sulfa drugs implies that they may possess desirable pharmacokinetic properties, such as adequate absorption, distribution, metabolism, and excretion (ADME) profiles .
The research on the synthesis of sulfanilamide derivatives is significant due to the therapeutic potential of these compounds. One of the synthesized compounds, after undergoing condensation and hydrolysis, was identified as a superior sulfa drug, suggesting its effectiveness in medical applications. Additionally, a related study on the synthesis of pyridine derivatives resulted in the creation of a compound that exhibited potent anti-tubercular activity, with a minimum inhibitory concentration (MIC) lower than that of standard drugs such as ethambutol and pyrazinamide. This highlights the importance of such synthetic studies in discovering new and more effective treatments for diseases like tuberculosis .
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
One study involved the synthesis of highly substituted pyridine derivatives, including compounds similar to the query molecule, which showed significant inhibitory activity against Mycobacterium tuberculosis. The study highlighted a compound that was more potent than ethambutol and pyrazinamide, indicating potential applications in tuberculosis treatment (Manikannan et al., 2010).
Heterocyclic Derivative Syntheses
Research on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, including molecules similar to the compound , resulted in the formation of various heterocyclic derivatives. These findings demonstrate the versatility of these compounds in synthesizing a broad range of heterocyclic structures, which are crucial in pharmaceutical development (Bacchi et al., 2005).
Antitumor Activity
Another study focused on the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds, which share structural similarities with the queried molecule, displayed potent anticancer activity against several human cancer cell lines, suggesting their potential as antitumor agents (Hafez & El-Gazzar, 2017).
Antiprotozoal Agents
Compounds structurally related to the query molecule have been studied for their antiprotozoal properties. One such study synthesized novel dicationic imidazo[1,2-a]pyridines and demonstrated their efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings indicate the potential of these compounds as antiprotozoal agents, offering a basis for developing new treatments for diseases caused by these pathogens (Ismail et al., 2004).
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-20-8-3-2-5-17(20)13-25-21(28)15-31-22-18-6-4-7-19(18)27(23(29)26-22)14-16-9-11-24-12-10-16/h2-3,5,8-12H,4,6-7,13-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRNNWZFYCPJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B3006284.png)


![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B3006289.png)


![2-Amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3006295.png)

![2-Chloro-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B3006298.png)
![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3006300.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide](/img/structure/B3006302.png)
![Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3006303.png)
